REACTION_CXSMILES
|
S(O[CH2:6][C:7]1[CH:12]=[C:11]([O:13][C:14]([F:17])([F:16])[F:15])[CH:10]=[C:9]([Cl:18])[CH:8]=1)(=O)(=O)C.[C-:19]#[N:20].[Na+]>CS(C)=O>[Cl:18][C:9]1[CH:8]=[C:7]([CH:12]=[C:11]([O:13][C:14]([F:17])([F:16])[F:15])[CH:10]=1)[CH2:6][C:19]#[N:20] |f:1.2|
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Name
|
3-chloro-5-trifluoromethoxybenzyl mesylate
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Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
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S(C)(=O)(=O)OCC1=CC(=CC(=C1)OC(F)(F)F)Cl
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Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sonicated for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between Et2O and H2O
|
Type
|
WASH
|
Details
|
The organics were washed with H2O (2×) and brine (2×)
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Type
|
EXTRACTION
|
Details
|
The combined aqueous phases were extracted with Et2O (1×)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under
|
Type
|
TEMPERATURE
|
Details
|
a low heat
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(CC#N)C=C(C1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |